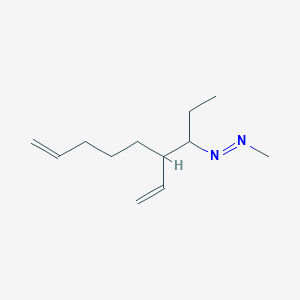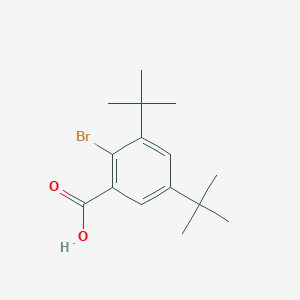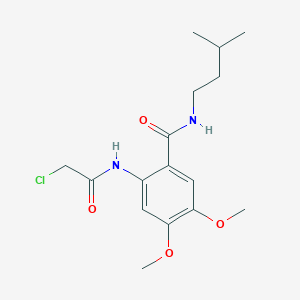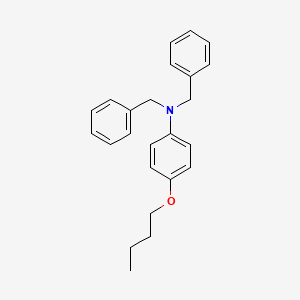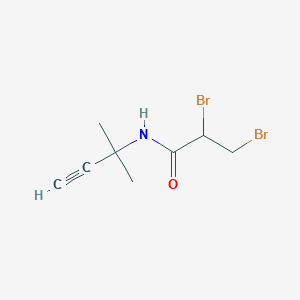
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide is an organic compound characterized by the presence of bromine atoms and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide typically involves the bromination of a precursor compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while reduction reactions can produce different alcohols or amines.
Aplicaciones Científicas De Investigación
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide involves its interaction with molecular targets through its bromine atoms and amide group. These interactions can lead to the inhibition of specific enzymes or the modification of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-2-methylbutane: Similar in structure but lacks the amide group.
2-Methylbut-3-yn-2-ol: Precursor compound used in the synthesis of 2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide.
Propiedades
Número CAS |
62519-96-4 |
|---|---|
Fórmula molecular |
C8H11Br2NO |
Peso molecular |
296.99 g/mol |
Nombre IUPAC |
2,3-dibromo-N-(2-methylbut-3-yn-2-yl)propanamide |
InChI |
InChI=1S/C8H11Br2NO/c1-4-8(2,3)11-7(12)6(10)5-9/h1,6H,5H2,2-3H3,(H,11,12) |
Clave InChI |
QWHPWZSTYRGWHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)NC(=O)C(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
-](/img/structure/B14514910.png)

![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)



